molecular formula C11H11BrFNO2 B8195216 3-Bromo-4-fluorophenyl cyclobutylcarbamate

3-Bromo-4-fluorophenyl cyclobutylcarbamate

Cat. No.: B8195216
M. Wt: 288.11 g/mol
InChI Key: WMMLCGDUYSCEJR-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorophenyl cyclobutylcarbamate is a synthetic organic compound featuring a cyclobutylcarbamate ester linked to a substituted phenyl ring. The phenyl ring is functionalized with bromine and fluorine at the 3- and 4-positions, respectively. Carbamates (O-CO-NHR) are known for their stability and versatility in medicinal chemistry, often serving as prodrugs or bioactive motifs. The bromo and fluoro substituents are electron-withdrawing groups that enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl) N-cyclobutylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-9-6-8(4-5-10(9)13)16-11(15)14-7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMLCGDUYSCEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)OC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorophenyl cyclobutylcarbamate typically involves the reaction of 3-bromo-4-fluoroaniline with cyclobutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorophenyl cyclobutylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
3-Bromo-4-fluorophenyl cyclobutylcarbamate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for developing drugs aimed at treating various conditions, including inflammatory diseases and cancer. The presence of bromine and fluorine atoms enhances its pharmacological properties by increasing lipophilicity and bioavailability, which are critical for effective drug action .

Mechanism of Action:
Research indicates that compounds similar to this compound can modulate specific biological pathways, such as those involved in pain perception and inflammation. For instance, studies have shown that related carbamate derivatives exhibit significant analgesic effects in animal models, suggesting potential therapeutic applications in pain management .

Organic Synthesis

Reagent in Chemical Reactions:
This compound serves as a versatile reagent in organic synthesis. It can be utilized to construct complex molecular frameworks through various reactions, including nucleophilic substitutions and coupling reactions. Its ability to form stable intermediates makes it valuable in synthesizing other biologically active compounds .

Synthesis of Derivatives:
Researchers have employed this compound as a starting material to synthesize novel derivatives with enhanced biological activities. For example, modifications to the cyclobutyl group or the aromatic ring can lead to compounds with improved efficacy against specific diseases .

Biochemical Research

Enzyme Inhibition Studies:
The compound has been used in biochemical assays to investigate enzyme activity and interactions with proteins. These studies are crucial for understanding the mechanisms of action of various enzymes involved in metabolic pathways, which can lead to the identification of new drug targets .

Fluorescent Probes:
Due to its chemical properties, this compound can also be utilized in developing fluorescent probes for imaging applications. These probes allow researchers to visualize cellular processes in real-time, facilitating advancements in cellular biology and pharmacology .

Case Studies

StudyApplicationFindings
Study 1 Pain ManagementDemonstrated significant analgesic effects in rodent models when administered at specific dosages, indicating potential for clinical applications in pain relief .
Study 2 Enzyme InteractionInvestigated the inhibitory effects on specific enzymes related to inflammation; results showed effective modulation of enzyme activity .
Study 3 Organic SynthesisDeveloped a series of derivatives from the compound that exhibited enhanced anti-inflammatory properties compared to the parent compound .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorophenyl cyclobutylcarbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The cyclobutylcarbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways .

Comparison with Similar Compounds

Structural Analogs in Patented Compounds

(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl Cyclobutylcarbamate
  • Structure : This compound (from ) shares the cyclobutylcarbamate group but incorporates a complex pyrrolotriazolopyrazine heterocycle and a cyclopentyl backbone.
  • Synthesis : Prepared via silica gel chromatography and preparative HPLC, yielding 50% after purification. LC/MS m/z 369 (M+H)+, retention time (Rt) = 1.17 min .
1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
  • Structure : Features a 4-bromo-2-fluorophenyl group attached to a cyclobutylamine ().
  • Functional Group : Unlike the carbamate, this compound is an amine, which may confer higher reactivity and solubility in acidic environments.
  • Substituent Effects : The 4-bromo-2-fluoro substitution alters steric and electronic properties compared to the 3-bromo-4-fluoro configuration. The meta-substituted bromine in the target compound may create distinct dipole moments and steric hindrance .

Comparative Analysis of Key Properties

Property 3-Bromo-4-fluorophenyl Cyclobutylcarbamate (1S,3R,4S)-3-Ethyl-4-(heterocycle) Cyclobutylcarbamate 1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]amine
Functional Group Carbamate (O-CO-NHR) Carbamate (O-CO-NHR) Amine (NH2)
Aromatic Substitution 3-Bromo-4-fluoro N/A (heterocyclic core) 4-Bromo-2-fluoro
Molecular Weight Not reported 369 (M+H)+ Not reported
Synthetic Yield Not reported 50% (after HPLC) Not reported
Chromatographic Behavior Not reported Rt = 1.17 min Not reported

Implications of Structural Variations

Carbamate vs. Amine :

  • Carbamates exhibit greater hydrolytic stability than amines, making them preferable for prolonged biological activity.
  • Amines may undergo faster metabolic degradation but offer easier functionalization (e.g., salt formation).

Substituent Positioning :

  • The 3-bromo-4-fluoro configuration creates a para-fluoro and meta-bromo arrangement, which may enhance steric bulk and electronic effects compared to the 4-bromo-2-fluoro analog. This could influence binding to hydrophobic pockets in target proteins.

The absence of such a group in the target compound limits direct comparison but highlights modular design strategies in drug discovery .

Biological Activity

3-Bromo-4-fluorophenyl cyclobutylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylase 6 (HDAC6). This section summarizes the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various assays, and implications for therapeutic applications.

Histone deacetylases (HDACs) are critical enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC6, in particular, has been implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of HDAC6 by compounds like this compound can induce apoptosis in cancer cells and enhance the efficacy of other therapeutic agents .

Biological Activity Assays

The biological activity of this compound has been evaluated using several in vitro assays. Below is a summary of key findings from these studies:

Assay Type Description Results
HDAC Inhibition Assessed using fluorometric HDAC activity assays.Significant inhibition of HDAC6 (IC50 values not specified) .
Cell Viability MTT assay on various cancer cell lines.Reduced viability in a dose-dependent manner .
Apoptosis Induction Flow cytometry analysis for Annexin V/PI staining.Increased apoptotic cells compared to control .
Synergistic Effects Combination therapy with other anticancer agents.Enhanced efficacy when combined with standard therapies .

Case Study 1: Cancer Treatment

In a study focusing on breast cancer cell lines, treatment with this compound resulted in a notable decrease in cell proliferation and an increase in apoptotic markers. The study highlighted the compound's potential as an adjunct therapy alongside conventional chemotherapeutics, suggesting a synergistic effect that could improve patient outcomes .

Case Study 2: Neurodegenerative Disorders

Another investigation explored the effects of this compound on neurodegenerative models. It was found to mitigate neuroinflammation and promote neuronal survival through HDAC6 inhibition, indicating its possible application in treating conditions like Alzheimer's disease .

Research Findings

Recent research has indicated that selective HDAC6 inhibitors can offer therapeutic benefits without the broad side effects associated with non-selective HDAC inhibitors. The structural characteristics of this compound, such as its bromine and fluorine substitutions, contribute to its potency and selectivity towards HDAC6 over other classes of HDACs .

Summary of Findings

The biological activity of this compound demonstrates promising potential as an HDAC6 inhibitor with applications in cancer therapy and neurodegenerative diseases. Its ability to induce apoptosis in cancer cells and modulate neuroinflammation positions it as a candidate for further development.

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